molecular formula C13H14FN3O2S B3129799 N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 339110-09-7

N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Cat. No. B3129799
CAS RN: 339110-09-7
M. Wt: 295.33 g/mol
InChI Key: WKUHLIAEXOUJDZ-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine, also known as FMMDA, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has been shown to exhibit potent activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is its potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy. Additionally, its ability to modulate the activity of certain neurotransmitters in the brain suggests its potential use in treating neurological disorders. However, one limitation of N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is its relatively limited availability, which may limit its use in certain research studies.

Future Directions

Future research on N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine should focus on further elucidating its mechanism of action, as well as identifying potential therapeutic applications in various fields. Additionally, studies should be conducted to determine the optimal dosage and administration methods for N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine, as well as its potential side effects and toxicity. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine, which may increase its availability and potential use in various research studies.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in treating neurological disorders such as depression and anxiety.

properties

IUPAC Name

4-(4-fluorophenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-17(2)13-15-8-11(20(3,18)19)12(16-13)9-4-6-10(14)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUHLIAEXOUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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